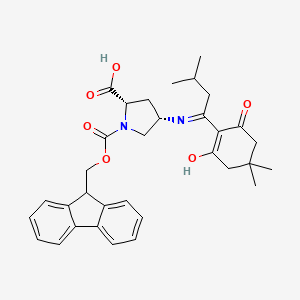

(2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH

Description

Contextualization within Modern Peptide Synthesis Strategies

The primary application of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH lies within Solid-Phase Peptide Synthesis (SPPS). smolecule.com SPPS is a cornerstone of modern peptide chemistry where a peptide chain is incrementally built upon an insoluble resin support. oup.com The process involves repeated cycles of coupling a protected amino acid to the growing peptide chain, followed by the removal of the temporary protecting group from the newly added amino acid to allow for the next coupling reaction. oup.compeptide.com

The most prevalent strategy in SPPS is Fmoc/tBu chemistry, where the temporary Nα-amino protecting group is the base-labile Fmoc group, and permanent side-chain protecting groups are typically acid-labile, such as the tert-butyl (tBu) group. peptide.comiris-biotech.de this compound is seamlessly integrated into this strategy. The Fmoc group is removed under standard basic conditions (e.g., with piperidine (B6355638) in DMF) to elongate the peptide backbone. iris-biotech.de The ivDde group, however, remains stable under these conditions, as well as to the final acid-mediated cleavage of the peptide from the resin (e.g., with trifluoroacetic acid, TFA). sigmaaldrich.com This stability allows the 4-amino group on the proline ring to remain masked until its selective removal is desired. sigmaaldrich.com

Significance of Proline Derivatives in Peptidomimetics and Constrained Peptides

Proline is a unique proteinogenic amino acid due to its secondary amine being incorporated into a pyrrolidine (B122466) ring, which restricts the conformational flexibility of the peptide backbone. mdpi.comsigmaaldrich.com This inherent rigidity makes proline and its derivatives valuable tools in the design of peptidomimetics and constrained peptides. mdpi.comnih.gov By introducing conformational constraints, researchers can stabilize specific secondary structures like β-turns and polyproline helices, which are often crucial for biological activity. mdpi.com

The introduction of substituents onto the proline ring, as seen in this compound, further influences the conformational properties of the resulting peptide. The 4-amino group can alter the pucker of the pyrrolidine ring and the cis/trans isomerization of the peptide bond preceding the proline residue. core.ac.ukresearchgate.net These modifications are instrumental in structure-activity relationship (SAR) studies, where the goal is to understand how the three-dimensional structure of a peptide relates to its biological function. mdpi.com By creating peptides with well-defined conformations, it is possible to design molecules with enhanced receptor affinity, improved stability against enzymatic degradation, and better pharmacokinetic profiles. nih.govbeilstein-journals.org

Overview of Orthogonal Protecting Group Architectures in Synthetic Design

The concept of orthogonality is fundamental to the synthesis of complex molecules like modified peptides. iris-biotech.deresearchgate.net In the context of protecting groups, orthogonality means that two or more different protecting groups can be removed in any order under distinct chemical conditions, without affecting the other protecting groups present in the molecule. iris-biotech.deub.edu

This compound is a prime example of a building block designed for an orthogonal protection scheme. It possesses three key components that can be addressed selectively:

The carboxylic acid group , which is activated for coupling to the free amine of the growing peptide chain on the solid support.

The Nα-Fmoc group , which is labile to basic conditions (e.g., piperidine). iris-biotech.de

The 4-NH-ivDde group , which is stable to both the basic conditions used for Fmoc removal and the acidic conditions for final peptide cleavage, but can be selectively removed using hydrazine (B178648) or hydroxylamine (B1172632). sigmaaldrich.comresearchgate.net

This orthogonal architecture is particularly powerful for creating branched or cyclic peptides. After assembling the linear peptide backbone using the standard Fmoc-SPPS cycles, the ivDde group can be selectively removed while the peptide is still attached to the resin and all other side-chain protecting groups are intact. sigmaaldrich.com The newly liberated 4-amino group can then be used as a point for further modification, such as the attachment of another peptide chain (creating a branched peptide), the linkage to a reporter molecule like a fluorophore, or for on-resin cyclization by forming a bond with another part of the peptide. sigmaaldrich.comresearchgate.net The sterically hindered nature of the ivDde group makes it more robust and less prone to migration compared to the related Dde group, offering greater reliability in complex syntheses. iris-biotech.de

Orthogonality of Protecting Groups in this compound

| Protecting Group | Typical Deprotection Reagent | Stability Towards |

|---|---|---|

| Fmoc (Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF sigmaaldrich.com | Mild Acid (TFA), Hydrazine sigmaaldrich.com |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF sigmaaldrich.com | 20% Piperidine in DMF, TFA sigmaaldrich.com |

| tBu-based side-chain groups | Trifluoroacetic Acid (TFA) iris-biotech.de | 20% Piperidine in DMF, Hydrazine |

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O6/c1-19(2)13-26(30-28(36)15-33(3,4)16-29(30)37)34-20-14-27(31(38)39)35(17-20)32(40)41-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-12,19-20,25,27,36H,13-18H2,1-4H3,(H,38,39)/t20-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICILNALPAUXEU-DCFHFQCYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=C(CC(CC5=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=N[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=C(CC(CC5=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation and Functionalization of 2s,4s Fmoc Pro 4 Nh Ivdde Oh

Stereoselective Synthesis of the Proline Scaffold

The synthesis of the core (2S,4S)-4-aminoproline scaffold is a critical step that establishes the required stereochemistry. A common and effective strategy commences with the readily available and chiral starting material, (2S,4R)-4-hydroxyproline. ethz.chmdpi.com This approach leverages the existing stereocenter at C2 and requires an inversion of configuration at the C4 position to achieve the desired (2S,4S) diastereomer.

A typical synthetic sequence involves the following key transformations:

N- and O-Protection: The secondary amine and the carboxylic acid of (2S,4R)-4-hydroxyproline are first protected. The amine is often protected with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), and the carboxylic acid is converted to an ester (e.g., methyl or benzyl (B1604629) ester) to prevent unwanted side reactions.

Activation of the Hydroxyl Group: The C4 hydroxyl group is activated to facilitate nucleophilic substitution. This is commonly achieved by converting it into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base.

Nucleophilic Substitution with Azide (B81097): The activated hydroxyl group undergoes an SN2 reaction with an azide source, typically sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds with a complete inversion of stereochemistry at the C4 center, converting the (4R) configuration to the (4S) configuration.

Reduction of the Azide: The resulting (2S,4S)-4-azidoproline derivative is then reduced to the corresponding primary amine. A variety of methods can be employed for this reduction, such as catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with a reducing agent like triphenylphosphine (B44618) (PPh₃) followed by hydrolysis (the Staudinger reaction).

An alternative to the activation-substitution-reduction sequence is the direct conversion of the hydroxyl group to the amino group using a Mitsunobu reaction. This reaction, using a nitrogen nucleophile like hydrazoic acid (HN₃) or a protected amine equivalent, also proceeds with inversion of configuration, providing a more direct route to the (2S,4S)-4-aminoproline scaffold. researchgate.net The successful execution of these steps yields the crucial (2S,4S)-4-aminoproline derivative, ready for further functionalization.

Installation of N-alpha-Fmoc Protection

With the proline scaffold in hand, the next step is the selective protection of the α-amino group (the secondary amine of the pyrrolidine (B122466) ring) with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group essential for modern solid-phase peptide synthesis (SPPS). wikipedia.orgiris-biotech.de

The installation is typically performed by reacting the proline derivative with an Fmoc-donating reagent. Common reagents for this purpose include:

9-fluorenylmethyl chloroformate (Fmoc-Cl)

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) wikipedia.org

The reaction is generally carried out in a biphasic system, such as aqueous sodium bicarbonate and an organic solvent like dioxane or dichloromethane, to neutralize the acid generated during the reaction. wikipedia.org

Regioselective Introduction of the 4-Amino Group

The regioselective introduction of the amino group at the C4 position is intrinsically linked to the synthesis of the scaffold itself, as described in section 2.1. The use of (2S,4R)-4-hydroxyproline as the starting material inherently directs functionalization to the C4 position. ethz.chorganic-chemistry.org The challenge lies not in regioselectivity, but in achieving the correct stereochemistry.

The chemical principles governing this regioselectivity are rooted in the structure of the starting material. (2S,4R)-4-hydroxyproline provides a pre-functionalized chassis, avoiding the need for complex C-H activation strategies that would be required to functionalize an unsubstituted proline ring at a specific position. acs.orgnih.gov The synthetic routes detailed previously (activation and SN2 displacement or Mitsunobu reaction) are highly reliable for converting the 4-hydroxy group into a 4-amino group with the necessary stereochemical inversion. This ensures the formation of the cis-disubstituted pyrrolidine ring characteristic of the (2S,4S) isomer.

Derivatization with ivDde Protecting Group: Reaction Conditions and Yield Optimization

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is an orthogonal protecting group for primary amines. Its key advantage is its stability to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final peptide cleavage from the resin (e.g., trifluoroacetic acid, TFA), while being selectively removable with dilute hydrazine (B178648). sigmaaldrich-jp.comsigmaaldrich.com This orthogonality is crucial for synthesizing complex peptides where side-chain modifications are required. sigmaaldrich.com

The derivatization involves the reaction of the primary amino group of the (2S,4S)-4-aminoproline derivative with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)acetaldehyde or a similar reactive precursor. This forms a stable enaminone linkage.

Optimizing this reaction is key to achieving a high yield of the final product. Several parameters must be carefully controlled:

| Parameter | Condition | Rationale and Considerations |

| Solvent | Aprotic solvents such as DMF, NMP, or DCM are commonly used. | The solvent must be able to dissolve both the proline derivative and the ivDde reagent without participating in side reactions. |

| Temperature | Typically performed at room temperature. | Gentle heating may be applied to drive the reaction to completion, but excessive heat should be avoided to prevent potential side reactions or degradation. |

| Reaction Time | Varies from a few hours to overnight. | Reaction progress should be monitored (e.g., by TLC or HPLC) to determine the optimal time and ensure complete consumption of the starting material. In some cases, removal of the ivDde group can be sluggish, suggesting that its formation may also require sufficient time. biotage.comiris-biotech.de |

| Stoichiometry | A slight excess (1.1-1.5 equivalents) of the ivDde reagent may be used. | Using a slight excess can help drive the reaction to completion, but a large excess can complicate purification. |

| pH Control | The reaction is often performed under neutral or slightly basic conditions. | A mild, non-nucleophilic base may be added to scavenge any acid formed and facilitate the condensation. |

Table 1. Key Parameters for ivDde Derivatization

Challenges in this step include ensuring the complete reaction of the 4-amino group without affecting the N-α-Fmoc or the C-terminal carboxyl group. Incomplete reaction leads to purification difficulties, while harsh conditions could compromise the integrity of the other protecting groups.

Analytical Characterization Strategies for Compound Purity and Identity (Excluding Basic Identification Data)

To confirm the successful synthesis and purity of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH, a suite of advanced analytical techniques is employed. These methods go beyond basic data to provide detailed structural confirmation and a precise measure of purity.

| Analytical Technique | Purpose and Expected Information |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Assesses the purity of the final compound. A single, sharp peak indicates a high degree of purity. The retention time, influenced by the hydrophobicity of the Fmoc and ivDde groups, serves as a characteristic property. mdpi.com Different columns (e.g., C8, C18) and gradient conditions can be used to resolve potential impurities. |

| High-Resolution Mass Spectrometry (HRMS) | Provides an extremely accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula (C₃₃H₃₈N₂O₆), confirming that all components have been incorporated correctly. ethz.ch |

| Tandem Mass Spectrometry (MS/MS) | Involves fragmenting the parent ion to confirm the connectivity of the molecule. The fragmentation pattern would be expected to show losses corresponding to the Fmoc group, the ivDde group, and parts of the proline ring, verifying the overall structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) | Provides unequivocal structural confirmation. ¹H and ¹³C NMR spectra show characteristic signals for the aromatic protons of the Fmoc group, the aliphatic protons of the proline ring, and the distinct signals of the ivDde group. 2D NMR experiments (COSY, HSQC, HMBC) are crucial for establishing the covalent links between the Fmoc, proline, and ivDde moieties and for confirming the cis relationship between the C2-carboxyl and C4-amino groups through analysis of coupling constants and NOE effects. |

| Amino Acid Analysis (AAA) | After acid hydrolysis (which destroys the protecting groups), this technique quantifies the amount of proline, confirming the integrity of the core amino acid structure. nih.gov It is a valuable tool for quantitative characterization of the purified peptide building block. |

Table 2. Advanced Analytical Strategies for Characterization

Together, these methods provide a comprehensive characterization, ensuring the compound's identity, stereochemical integrity, and purity meet the stringent requirements for its use in peptide synthesis. nih.gov

Scalability Considerations in Laboratory Synthesis

Transitioning the synthesis of a complex molecule like this compound from a small research scale (milligrams) to a larger laboratory scale (grams) introduces several challenges that must be addressed to maintain yield, purity, and safety. gappeptides.comug.edu.pl

Key considerations include:

Process Robustness: Reactions that work well in a small flask may behave differently in larger reactors due to issues with heat transfer and mixing efficiency. Each step must be re-optimized to ensure consistent performance at scale. youtube.com

Purification: Chromatographic purification, which is straightforward at the milligram scale, becomes a significant bottleneck at the gram scale. Flash chromatography columns become very large, and preparative HPLC is expensive and time-consuming. Developing protocols for crystallization or precipitation of intermediates and the final product is highly desirable for efficient large-scale purification. ethz.ch

Reagent and Solvent Volume: The multi-step nature of the synthesis requires significant quantities of reagents and solvents. At a larger scale, the cost of these materials and the volume of chemical waste generated become major factors. neulandlabs.com Efficient workup procedures and the potential for solvent recycling must be considered to improve the economic and environmental viability of the process.

Safety: The hazards associated with all reagents and intermediates (e.g., sodium azide is highly toxic and explosive) must be re-evaluated for larger quantities. Appropriate engineering controls and personal protective equipment are paramount.

The successful laboratory-scale synthesis of this compound requires a strategic approach that anticipates these challenges, focusing on developing a robust, efficient, and safe process from the outset.

Orthogonal Protecting Group Strategies Employing 2s,4s Fmoc Pro 4 Nh Ivdde Oh

Principles of Fmoc-Based N-alpha Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymeric support. oup.compeptide.com The most prevalent strategy in contemporary SPPS is the Fmoc/tBu approach, which relies on an orthogonal protection scheme. iris-biotech.debiosynth.comdu.ac.in In this methodology, the temporary protecting group for the α-amino (Nα) function is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups, such as the tert-butyl (tBu) group. peptide.comiris-biotech.de

The principle of orthogonality is fundamental: two or more protecting groups are considered orthogonal if each can be removed by a specific set of chemical conditions without affecting the others. peptide.comiris-biotech.de In the Fmoc/tBu strategy, this allows for the selective removal of the Nα-Fmoc group at each cycle of the synthesis, enabling the coupling of the next amino acid, while the side-chain protecting groups remain intact until the final step. peptide.comdu.ac.in

The deprotection of the Fmoc group is typically achieved through a base-catalyzed β-elimination mechanism. oup.com The most common reagent for this step is a 20% solution of a secondary amine, piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). oup.comresearchgate.net The reaction is generally rapid and efficient. Alternatives such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes offering faster deprotection kinetics. oup.compeptide.com After the Fmoc group is removed, the newly liberated Nα-amine on the resin-bound peptide is ready for the subsequent coupling reaction. oup.com More recently, novel deprotection methods, such as hydrogenolysis under mildly acidic conditions, have been developed for sensitive peptides that may be incompatible with basic conditions. nih.gov

Selective Removal of the ivDde Group: Mechanistic Aspects and Reagent Specificity

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a side-chain protecting group specifically designed for orthogonality with the standard Fmoc/tBu strategy. iris-biotech.desigmaaldrich-jp.com Its utility lies in its stability towards the reagents used for both Nα-Fmoc removal (piperidine) and final cleavage from the resin (strong acid, e.g., trifluoroacetic acid, TFA). sigmaaldrich-jp.comsigmaaldrich.com This stability allows for the selective deprotection of the ivDde-protected amine on the peptide backbone while the peptide remains anchored to the solid support with all other protecting groups in place. sigmaaldrich-jp.com

The selective removal of the ivDde group is most commonly accomplished by treatment with a dilute solution of hydrazine (B178648), typically 2% hydrazine monohydrate in DMF. sigmaaldrich.compeptide.com The cleavage reaction proceeds to yield a chromophoric indazole byproduct, which conveniently allows the deprotection to be monitored spectrophotometrically by measuring the absorbance of the solution at 290 nm. sigmaaldrich-jp.comsigmaaldrich.com Alternative deprotection reagents include hydroxylamine (B1172632), which can offer improved orthogonality with the Fmoc group. researchgate.netnih.gov

While effective, some studies note that repeated exposure to piperidine during a long synthesis can lead to minor decomposition of the ivDde group. researchgate.net Furthermore, complete removal of the ivDde group can sometimes be challenging, particularly if the protected residue is located near the C-terminus or within a sequence prone to aggregation. iris-biotech.desigmaaldrich-jp.com

Orthogonality with Other Common Protecting Groups

The key advantage of the ivDde group is its orthogonality with the most common protecting groups used in Fmoc-SPPS. As summarized in the table below, the ivDde group is stable under the basic conditions used to remove Fmoc and the acidic conditions used to remove tBu-based side-chain protectors and cleave the peptide from the resin.

| Protecting Group | Reagent for Removal | Stability of Fmoc | Stability of tBu/Pbf/Trt | Stability of ivDde |

|---|---|---|---|---|

| Fmoc (Nα-protection) | 20% Piperidine in DMF | Labile | Stable | Stable iris-biotech.desigmaaldrich.com |

| tBu, Pbf, Trt (Side-chain protection) | 95% TFA | Stable nih.gov | Labile | Stable sigmaaldrich-jp.comsigmaaldrich.com |

| ivDde (Side-chain protection) | 2% Hydrazine in DMF | Labile sigmaaldrich.com | Stable | Labile |

| ivDde (Side-chain protection) | Hydroxylamine/Imidazole (B134444) in NMP | Stable sigmaaldrich.comresearchgate.net | Stable | Labile |

A crucial consideration is that hydrazine also cleaves the Fmoc group. sigmaaldrich.com Therefore, when planning a synthesis that requires ivDde removal on-resin, the Nα-Fmoc group of the N-terminal residue is typically replaced with an acid-stable Boc group prior to treatment with hydrazine. sigmaaldrich.compeptide.com This prevents unintended deprotection of the N-terminus. However, the use of alternative reagents like hydroxylamine hydrochloride with imidazole has been shown to achieve full orthogonality with the Fmoc group, avoiding the need for this protection exchange. sigmaaldrich.comresearchgate.net

Kinetic Studies of Deprotection Efficiency

The efficiency of ivDde removal can be sequence-dependent and influenced by reaction conditions. iris-biotech.debiotage.com Kinetic studies have been performed to optimize the deprotection protocol. The sterically demanding nature of the ivDde group, while enhancing its stability against piperidine, can also make its removal sluggish in certain contexts. iris-biotech.de

Research evaluating various deprotection conditions has shown that factors such as reagent concentration and reaction time significantly impact efficiency. For instance, one study found that standard conditions of 2% hydrazine for three repetitions of three minutes each resulted in only approximately 50% removal of the ivDde group from a test peptide. biotage.com Increasing the hydrazine concentration to 4% under the same conditions led to nearly complete deprotection. biotage.com Another comparative study highlighted that under harsh deprotection conditions (4% hydrazine for five repetitions of five minutes), 10% of the ivDde group remained on the peptide, demonstrating that its removal can be more difficult compared to the less hindered Dde group. iris-biotech.de

| Protecting Group | Deprotection Conditions | Deprotection Efficiency | Source |

|---|---|---|---|

| Lys(ivDde) | 2% Hydrazine in DMF (3 x 3 min) | ~50% | biotage.com |

| Lys(ivDde) | 4% Hydrazine in DMF (3 x 3 min) | ~100% | biotage.com |

| Lys(Dde) | 4% Hydrazine (5 x 5 min) | ~99% (1% remaining) | iris-biotech.de |

| Lys(ivDde) | 4% Hydrazine (5 x 5 min) | ~90% (10% remaining) | iris-biotech.de |

These findings underscore the importance of optimizing deprotection protocols for each specific peptide to ensure complete removal of the ivDde group before subsequent on-resin modification steps.

Implications of Orthogonal Deprotection for Multi-Functionalized Peptide Constructs

The use of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH and similar orthogonally protected amino acids opens up a vast landscape for the synthesis of complex, multi-functionalized peptides. smolecule.com By selectively unmasking the 4-amino group of the proline residue, chemists can introduce a wide array of modifications at a specific site within the peptide sequence while it remains on the solid support. sigmaaldrich-jp.comsigmaaldrich.com

This strategy is instrumental in the construction of:

Branched and Cyclic Peptides : The liberated amine can serve as an anchor point for growing a second peptide chain or for on-resin cyclization with a corresponding carboxylic acid group elsewhere in the sequence. iris-biotech.desigmaaldrich.comresearchgate.net

Labeled Peptides : Fluorescent dyes, biotin (B1667282) tags, or other reporter molecules can be conjugated to the deprotected amine for use in bioassays and imaging. sigmaaldrich.com

Peptidomimetics and Conjugates : The selective deprotection allows for the attachment of non-peptidic moieties, such as lipid tails, chelating agents for radiolabeling, or polyethylene (B3416737) glycol (PEG) chains. researchgate.neteur.nl It also facilitates the synthesis of complex structures like PNA-peptide conjugates. researchgate.net

Modified Scaffolds : The proline ring provides a conformationally constrained scaffold, and modification at the 4-position using this building block allows for the precise positioning of functional groups to probe protein-protein interactions or to develop novel therapeutic agents. smolecule.com

The (2S,4S) stereochemistry of the building block ensures that the specific three-dimensional structure of the proline residue is maintained, which is often critical for the biological activity of the final peptide. smolecule.com

Compatibility with Various Resin Supports and Coupling Reagents

The this compound building block is designed for seamless integration into standard Fmoc-SPPS workflows. du.ac.ineur.nl Its compatibility extends to the common materials and reagents used in this methodology.

Resin Supports : The strategy is fully compatible with the acid-labile resins typically employed in Fmoc/tBu synthesis. These include Wang resin and 2-chlorotrityl chloride resin, which allow for the final cleavage of the peptide from the support under acidic conditions (e.g., TFA) to yield a peptide acid. du.ac.innih.gov For the synthesis of peptide amides, resins such as the Rink amide resin are used, which are also cleaved with TFA. du.ac.in

Coupling Reagents : The incorporation of this compound into the growing peptide chain can be achieved using any of the standard coupling reagents that activate the carboxylic acid for amide bond formation. These include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt), as well as phosphonium (B103445) and aminium/uronium salt-based reagents like Benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, or TBTU. eur.nlmerckmillipore.com The choice of coupling reagent can be optimized to overcome difficult couplings, a common practice in SPPS.

Applications of 2s,4s Fmoc Pro 4 Nh Ivdde Oh in the Synthesis of Complex Peptide Architectures

Incorporation into Cyclic Peptides via Side-Chain to Side-Chain Cyclization

The synthesis of cyclic peptides is a major application for amino acids with orthogonally protected side chains, and (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH is particularly well-suited for this purpose. The general strategy involves synthesizing the linear peptide sequence on a solid support, followed by the selective removal of the ivDde group from the proline residue and another compatible orthogonal protecting group from a second amino acid in the sequence. The newly exposed reactive side chains are then covalently linked to form the cyclic structure directly on the resin. sigmaaldrich.commerckmillipore.com

Peptide cyclization can be broadly categorized into several strategies, with head-to-tail and side-chain to side-chain being among the most common. While head-to-tail cyclization involves forming an amide bond between the N-terminal amine and the C-terminal carboxyl group, side-chain cyclization offers greater versatility in terms of the ring size and the nature of the linkage.

The use of this compound is a cornerstone of the side-chain to side-chain cyclization strategy. The process typically proceeds as follows:

Linear Peptide Assembly: The linear peptide is assembled on a solid support using standard Fmoc-SPPS chemistry. This compound is incorporated at the desired position, along with another amino acid bearing a side chain protected by an orthogonal group (e.g., Asp(ODmab) or Glu(ODmab), where Dmab is also hydrazine-labile). merckmillipore.com

Orthogonal Deprotection: Once the linear sequence is complete, the N-terminal Fmoc group is typically replaced with a Boc group to prevent its participation in the cyclization step. peptide.com The resin-bound peptide is then treated with a dilute solution of hydrazine (B178648) (typically 2-4% in DMF) to selectively cleave the ivDde group from the proline side chain and the Dmab group from the corresponding acidic amino acid. sigmaaldrich-jp.comsigmaaldrich.commerckmillipore.com This step leaves all other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) intact.

On-Resin Cyclization: With the two side-chain functionalities now exposed, a standard peptide coupling reagent (e.g., DIC/HOAt or HBTU/DIPEA) is added to facilitate the formation of an amide bond between the proline's 4-amino group and the side-chain carboxyl group of the Asp or Glu residue. merckmillipore.com

Cleavage and Deprotection: Finally, the cyclic peptide is cleaved from the resin and the remaining side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

This method allows for precise control over the cyclization process, enabling the creation of well-defined cyclic peptide scaffolds.

By pre-organizing the linear peptide into a conformation that is amenable to ring closure, the proline derivative can lower the entropic penalty associated with cyclization, often leading to higher yields and purity of the desired cyclic product. smolecule.com Furthermore, the specific endo pucker enforced by the (2S,4S) stereocenter becomes a key structural element of the final cyclized system, influencing its three-dimensional shape, receptor binding affinity, and biological activity.

| Proline Derivative Stereochemistry | Preferred Ring Pucker | Favored Peptide Bond Conformation | Influence on Secondary Structure |

|---|---|---|---|

| (2S,4S) - e.g., this compound | Endo | Favors cis amide bond | Disfavors Polyproline II (PPII) and α-helix; promotes extended conformations nih.govnih.govnih.gov |

| (2S,4R) - e.g., (2S,4R)-Hydroxyproline | Exo | Favors trans amide bond | Stabilizes Polyproline II (PPII) helix nih.gov |

Utility in the Preparation of Branched and Dendrimeric Peptides

The orthogonal ivDde protecting group makes this compound an excellent tool for the synthesis of branched peptides. thieme-connect.de This strategy is analogous to the well-established use of Fmoc-Lys(ivDde)-OH for creating peptide branches. merel.si The synthesis begins with the assembly of the main peptide chain. At the completion of this chain, the ivDde group on the proline residue is selectively removed with hydrazine, exposing the 4-amino group. sigmaaldrich.commerel.si This amine then serves as a new starting point for the synthesis of a second peptide chain, growing directly from the side chain of the proline residue.

This methodology can be repeated to create more complex, multi-branched structures or dendrimeric peptides. By incorporating multiple residues of this compound or other ivDde-protected amino acids, successive rounds of deprotection and synthesis can be performed to build higher-generation dendrimers with a precisely defined structure.

Site-Specific Modification and Conjugation of Peptides

The ability to selectively unmask a reactive functional group on a peptide side chain while it is still on the solid support is invaluable for creating precisely modified bioconjugates. The 4-amino group of the proline residue, revealed after hydrazine treatment, acts as a versatile chemical handle for a wide array of modifications. sigmaaldrich-jp.comsigmaaldrich.com

The liberated 4-amino group is a nucleophile that can undergo chemo-selective ligation reactions. The most straightforward modification is acylation, where a carboxylic acid-containing molecule is coupled to the amine using standard peptide coupling reagents. This allows for the attachment of various payloads, including small molecule drugs, lipids, or polyethylene (B3416737) glycol (PEG) chains.

Furthermore, this handle can participate in more complex bioorthogonal ligation chemistries. For instance, the amine can be modified to install a ketone, aldehyde, azide (B81097), or alkyne, which can then be used for subsequent reactions like oxime formation or copper-catalyzed azide-alkyne cycloaddition (click chemistry). acs.org This "proline editing" approach enables the construction of peptides with diverse functionalities that are precisely located at the proline side chain. nih.gov While native chemical ligation (NCL) at proline residues is notoriously difficult, the installation of a 4-mercaptoproline derivative via the 4-amino handle can facilitate NCL, showcasing the potential for this position in complex protein synthesis. nih.govresearchgate.net

A significant application of site-specific modification is the introduction of reporter groups for use in biochemical and cell-based assays. After selective deprotection of the ivDde group on the resin-bound peptide, various probes can be attached. This allows for the creation of peptides labeled with:

Fluorophores: Fluorescent dyes such as fluorescein, rhodamine, or coumarin (B35378) can be coupled to the 4-amino group to aid in peptide trafficking studies, receptor binding assays, or fluorescence resonance energy transfer (FRET) experiments. nih.gov

Biotin (B1667282): The attachment of biotin allows for high-affinity binding to streptavidin, which can be used for peptide purification, immobilization on surfaces, or detection in immunoassays. acs.org

NMR Probes: Isotopically labeled groups or those containing atoms like ¹⁹F can be introduced for specialized NMR studies to probe peptide conformation and dynamics. nih.govacs.org

This on-resin conjugation strategy ensures that the label is attached only at the desired position, resulting in a homogeneous product with well-defined properties.

Synthesis of Peptides with Post-Translational Modifications at Proline

The ability to introduce modifications at specific sites within a peptide sequence is crucial for mimicking natural post-translational modifications (PTMs) and for developing novel peptide-based therapeutics. This compound is an ideal building block for this purpose, allowing for the introduction of a wide array of functionalities at the 4-position of the proline residue after the peptide backbone has been assembled.

The general strategy involves the incorporation of this compound into the desired peptide sequence using standard Fmoc-SPPS protocols. Once the peptide chain is assembled, and while it is still attached to the resin with other side-chain protecting groups intact, the ivDde group can be selectively removed. This is typically achieved by treating the resin-bound peptide with a solution of 2-4% hydrazine in a solvent like N,N-dimethylformamide (DMF). The selective unmasking of the 4-amino group of the proline residue provides a reactive handle for a variety of chemical transformations.

On-Resin Acylation and Functionalization:

Following the removal of the ivDde protecting group, the newly exposed primary amine on the proline ring can be acylated with a variety of carboxylic acids, activated esters, or acid chlorides. This allows for the introduction of a diverse range of functional groups that can mimic natural PTMs or confer novel properties to the peptide. For instance, the acylation with acetyl groups can mimic lysine (B10760008) acetylation, a key PTM in cellular regulation. While direct hydroxylation to mimic the common 4-hydroxyproline (B1632879) PTM is not a standard procedure on the free amine, the amino group can be functionalized with moieties that introduce hydroxyl groups or other functionalities.

| Step | Reagent/Condition | Purpose |

| 1. Incorporation | Standard Fmoc-SPPS coupling reagents (e.g., HBTU, DIPEA) | Incorporation of this compound into the peptide chain. |

| 2. ivDde Deprotection | 2-4% Hydrazine in DMF | Selective removal of the ivDde protecting group from the proline side chain. |

| 3. On-Resin Modification | Carboxylic acid, coupling agents (e.g., DIC, HOBt) or activated esters | Functionalization of the exposed 4-amino group on the proline residue. |

| 4. Final Cleavage | Trifluoroacetic acid (TFA) cocktail | Cleavage of the modified peptide from the resin and removal of other side-chain protecting groups. |

This table outlines a general workflow for the on-resin modification of a proline residue using this compound.

Detailed research has demonstrated the feasibility of this approach. For example, after incorporation of the protected proline derivative and subsequent ivDde removal, the free amine can be reacted with activated biotin to create biotinylated peptides for affinity studies. Similarly, fluorescent dyes with a carboxylic acid handle can be coupled to the 4-amino group to generate fluorescently labeled peptides for imaging and binding assays.

Assembly of Peptides for Structural Biology Research

The defined three-dimensional structure of peptides is intimately linked to their biological function. The introduction of modified or constrained amino acids can significantly influence the conformational preferences of a peptide, making them valuable tools for structural biology research. This compound facilitates the synthesis of such structurally complex peptides.

Probing Protein-Protein Interactions:

Proline-rich motifs are common recognition elements in protein-protein interactions (PPIs). Synthetic peptides containing modified proline residues are valuable probes for studying the specificity and affinity of these interactions. By using this compound, libraries of peptides with different functionalities at a specific proline position can be synthesized. These libraries can then be screened for their ability to bind to a target protein, providing insights into the structural requirements for binding.

Stabilizing Peptide Conformations for NMR Studies:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution structure of peptides. However, flexible peptides often exist as an ensemble of conformations, which can complicate NMR data analysis. The introduction of conformational constraints can stabilize a particular structure, leading to sharper NMR signals and a more defined structural model. The modification of the proline 4-position, made possible by the use of this compound, can be used to introduce bulky groups or to form cyclic structures that restrict the conformational freedom of the peptide.

For example, after ivDde deprotection, the 4-amino group can be used as a handle for on-resin cyclization, where it is reacted with a C-terminal activated carboxyl group or another side chain to form a cyclic peptide. These constrained peptides often exhibit enhanced biological activity and stability, and their well-defined structures are more amenable to NMR analysis.

| Application Area | Synthetic Strategy Enabled by this compound | Research Goal |

| Protein-Protein Interaction Studies | Synthesis of peptide libraries with diverse functionalities at the proline 4-position. | To identify key residues and functionalities involved in binding and to develop potent inhibitors. |

| NMR Structural Analysis | Introduction of conformational constraints via bulky side chains or on-resin cyclization. | To stabilize a specific peptide conformation for high-resolution structure determination. |

| Development of Peptide Mimetics | Modification of the proline side chain to mimic the structure and function of natural peptide ligands. | To create novel therapeutic agents with improved stability and target affinity. |

This table summarizes the applications of peptides synthesized using this compound in structural biology research.

Methodological Advancements and Challenges in the Application of 2s,4s Fmoc Pro 4 Nh Ivdde Oh

Optimization of Coupling Conditions for Proline Derivatives

The efficient incorporation of any amino acid into a growing peptide chain during solid-phase peptide synthesis (SPPS) is critically dependent on the optimization of coupling conditions. Proline and its derivatives, due to their secondary amine nature, present unique challenges that necessitate careful selection of coupling reagents and reaction parameters to ensure high yields and minimize side reactions.

The choice of coupling reagent is paramount for the successful acylation of the secondary amine of a proline residue. Common carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®, are effective. acs.orgbachem.com However, for sterically hindered couplings, which can be the case with modified prolines, more potent phosphonium (B103445) or aminium/uronium salt-based reagents are often preferred. bachem.com Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) have demonstrated high efficiency in mediating difficult couplings. bachem.com The selection of the optimal reagent often involves a balance between reactivity and the potential for side reactions, particularly racemization. bachem.com

The reaction conditions, including solvent, temperature, and the nature of the base used, also play a significant role. N,N-dimethylformamide (DMF) is a standard solvent for SPPS, but for aggregation-prone sequences, the use of so-called "magic mixtures" or alternative solvents might be beneficial. Microwave-assisted SPPS has emerged as a valuable technique to accelerate coupling reactions, especially for challenging sequences or the incorporation of modified amino acids. chempep.comiris-biotech.de The choice of base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also critical, as it can influence the rate of coupling and the extent of side reactions. bachem.com For instance, the use of a bulkier, less nucleophilic base like 2,4,6-collidine can sometimes mitigate base-mediated side reactions.

Table 1: Comparison of Common Coupling Reagents for Proline Derivatives

| Coupling Reagent | Type | Advantages | Potential Disadvantages |

|---|---|---|---|

| DIC/HOBt | Carbodiimide/Additive | Cost-effective, low racemization potential. acs.org | Slower reaction rates for hindered couplings. |

| HBTU/DIPEA | Aminium Salt | Fast coupling, widely used. bachem.com | Potential for racemization, especially with sensitive amino acids. |

| HATU/DIPEA | Aminium Salt | Highly efficient, even for difficult couplings. bachem.com | Higher cost, potential for side reactions if not used correctly. |

| PyBOP/DIPEA | Phosphonium Salt | High coupling efficiency, good for sterically hindered amino acids. bachem.com | Can be more expensive than aminium salts. |

| COMU | Aminium Salt | High efficiency comparable to HATU, with a non-explosive byproduct. bachem.com | Relatively newer reagent, may not be as widely available. |

Strategies for Mitigating Potential Side Reactions during Synthesis

The synthesis of peptides containing proline derivatives like (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH is susceptible to several side reactions that can compromise the yield and purity of the final product. Understanding and implementing strategies to mitigate these issues is crucial for successful synthesis.

A significant side reaction, particularly when proline is the second amino acid in the sequence, is the formation of diketopiperazines (DKP). This intramolecular cyclization reaction leads to the cleavage of the dipeptide from the resin. iris-biotech.depeptide.com To circumvent this, several strategies can be employed. The use of a dipeptide building block, where the first two amino acids are already coupled, can bypass the vulnerable dipeptide-resin stage. peptide.com Alternatively, employing a sterically bulky resin, such as 2-chlorotrityl chloride resin, can physically hinder the cyclization reaction. peptide.com

Another common side reaction in Fmoc-based SPPS is the formation of aspartimide from aspartic acid residues, which can lead to a mixture of α- and β-peptides. iris-biotech.de While not directly involving the proline derivative itself, the presence of aspartic acid in the peptide sequence necessitates careful consideration of deprotection conditions. The addition of HOBt to the piperidine (B6355638) deprotection solution can help to suppress aspartimide formation. peptide.com

Racemization, the loss of stereochemical integrity at the α-carbon, is a concern during the activation and coupling of any amino acid, although proline itself is not prone to racemization at its own α-carbon. bachem.com However, the activation of the preceding amino acid can be affected by the proline residue. The choice of coupling reagent and additives is critical in minimizing racemization. Additives like HOBt and its derivatives are known to suppress this side reaction. acs.org

Premature deprotection of the ivDde group is a potential issue that needs to be carefully managed. The ivDde group is labile to hydrazine (B178648), so exposure of the peptide to hydrazine-containing reagents during synthesis must be avoided until the intended deprotection step. The standard Fmoc deprotection conditions using piperidine are orthogonal to the ivDde group.

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategies |

|---|---|---|

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide-resin, leading to cleavage. iris-biotech.depeptide.com | Use of dipeptide building blocks; employing sterically hindered resins (e.g., 2-chlorotrityl). peptide.com |

| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues. iris-biotech.de | Addition of HOBt to the Fmoc deprotection solution. peptide.com |

| Racemization | Loss of stereochemical integrity at the α-carbon of the activated amino acid. bachem.com | Use of racemization-suppressing coupling additives like HOBt or OxymaPure®. acs.org |

| Premature ivDde Deprotection | Unintended removal of the ivDde protecting group. | Avoidance of hydrazine-based reagents until the desired deprotection step. |

Purification Methodologies for Peptides Incorporating this Derivative

The purification of synthetic peptides, particularly those containing modified amino acids, is a critical step to ensure the isolation of the target molecule with high purity. The unique properties of peptides incorporating this compound can present both advantages and challenges for purification.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the purification of synthetic peptides. mdpi.comacs.org This method separates peptides based on their hydrophobicity. The presence of the hydrophobic Fmoc and ivDde protecting groups on the proline derivative can significantly alter the retention behavior of the peptide on the RP-HPLC column. This can be advantageous for separating the desired peptide from deletion sequences or other impurities that lack these hydrophobic moieties. The final deprotection of the Fmoc and ivDde groups will, in turn, lead to a significant change in the peptide's hydrophobicity, which can be exploited in a multi-step purification strategy.

The choice of the stationary phase (e.g., C18, C8) and the mobile phase composition (typically a mixture of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid, TFA) are critical parameters that need to be optimized for each specific peptide. mdpi.com The purification of proline-rich peptides can sometimes be challenging due to their potentially unusual secondary structures and aggregation tendencies. researchgate.nettandfonline.com

Other purification techniques can also be employed. Ion-exchange chromatography (IEX) separates peptides based on their net charge and can be a useful orthogonal technique to RP-HPLC. mdpi.com Size-exclusion chromatography (SEC) separates molecules based on their size and can be used to remove small molecule impurities or aggregated species. In some cases, a combination of these chromatographic methods is necessary to achieve the desired purity. mdpi.com

The ivDde protecting group also opens up the possibility for "catch-and-release" purification strategies. After cleavage from the resin, the crude peptide mixture can be passed through a resin containing a hydrazine-functionalized linker. The ivDde-protected peptide will be selectively captured on the resin, while impurities are washed away. Subsequent cleavage of the peptide from the capture resin yields the purified product.

High-Throughput Synthesis Platforms Leveraging the Compound's Properties

The development of high-throughput synthesis platforms has revolutionized the field of peptide science, enabling the rapid generation of large peptide libraries for screening and optimization purposes. nih.govintavispeptides.com The unique properties of this compound make it a valuable building block for such platforms.

Automated peptide synthesizers are the cornerstone of high-throughput peptide synthesis. iris-biotech.deaurorabiomed.com These instruments automate the repetitive cycles of deprotection, washing, coupling, and capping, allowing for the parallel synthesis of multiple peptides. The compatibility of the Fmoc/ivDde protection scheme with standard automated SPPS protocols is a key advantage. nih.gov The orthogonal nature of the ivDde group allows for the on-resin, site-specific modification of peptides in a high-throughput manner. After the synthesis of the peptide backbone is complete, the ivDde group can be selectively removed, and a diverse range of chemical moieties can be introduced at the 4-position of the proline residue. nih.govacs.org This "proline editing" approach enables the creation of large libraries of peptides with diverse functionalities from a common peptide template. nih.govacs.org

This strategy is particularly powerful for structure-activity relationship (SAR) studies, where the impact of systematic modifications at a specific position on peptide activity can be rapidly assessed. The ability to introduce fluorescent labels, biotin (B1667282) tags, or other reporter groups at the 4-amino position also facilitates the development of high-throughput screening assays. unc.edu

The synthesis of peptide arrays on solid supports is another high-throughput methodology where this compound can be utilized. aurorabiomed.com In this approach, a large number of different peptides are synthesized in spatially defined spots on a membrane or a chip. The ivDde protecting group can be used to selectively deprotect and modify specific spots on the array, allowing for the creation of complex, multi-functional peptide libraries.

Table 3: High-Throughput Synthesis Applications

| Platform | Application of this compound | Key Advantage |

|---|---|---|

| Automated Parallel Synthesizers | Incorporation into peptide sequences for subsequent on-resin modification. iris-biotech.denih.gov | Rapid generation of peptide libraries with site-specific modifications for SAR studies. |

| Peptide Arrays | Spatially addressed synthesis and modification of peptides on a solid support. aurorabiomed.com | Creation of complex, high-density peptide arrays for screening protein-peptide interactions. |

| "Proline Editing" | On-resin modification of the 4-amino group after selective ivDde deprotection. nih.govacs.org | Enables the synthesis of a diverse range of functionalized peptides from a single precursor. nih.govacs.org |

Spectroscopic Analysis of Peptide Conformation Influenced by the 4-Substituted Proline Residue (Excluding Chemical/Physical Properties of the Compound Itself)

The introduction of a 4-substituted proline residue into a peptide can have a profound impact on its local and global conformation. Spectroscopic techniques are invaluable tools for elucidating these structural changes.

Circular Dichroism (CD) spectroscopy is another widely used technique for studying the secondary structure of peptides. nih.govjst.go.jp The CD spectrum of a peptide provides information about its content of α-helices, β-sheets, turns, and random coil structures. The introduction of a 4-substituted proline can induce or stabilize specific secondary structures, such as β-turns. nih.gov For example, the endo ring pucker favored by 4S-substituted prolines can promote the formation of β-turns. nih.gov By comparing the CD spectra of a peptide with and without the modified proline residue, the conformational influence of the substitution can be readily assessed. The characteristic CD spectrum of a polyproline II (PPII) helix, with a strong negative band around 204 nm and a weak positive band around 228 nm, can also be influenced by proline modifications. researchgate.netacs.org

Table 4: Spectroscopic Techniques for Conformational Analysis

| Technique | Information Gained | Influence of 4-Substituted Proline |

|---|---|---|

| NMR Spectroscopy | 3D structure, cis/trans isomer ratio, ring pucker. nih.govnih.gov | Influences peptide bond isomerization and ring conformation, which can be directly observed. acs.orgnih.gov |

| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, β-turn, PPII helix). nih.govjst.go.jp | Can induce or stabilize specific secondary structures, such as β-turns, leading to characteristic changes in the CD spectrum. nih.gov |

Mechanistic and Theoretical Investigations Pertaining to 2s,4s Fmoc Pro 4 Nh Ivdde Oh

Conformational Analysis of the 4-Substituted Proline Ring System within Peptide Chains

The substitution at the 4-position of the proline ring profoundly influences the conformational landscape of the entire peptide backbone. In the case of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH, the S stereochemistry at the C4 position, particularly when bearing an electron-withdrawing substituent, favors an endo ring pucker. nih.govscispace.comnih.gov This preference is a consequence of the gauche effect, where the 4-substituent orients itself pseudo-axially to the pyrrolidine (B122466) ring. nih.gov This sterically less favored conformation is stabilized by hyperconjugative interactions between the C-Hβ and C-Hδ bonds and the antibonding orbital of the C4-substituent bond. nih.gov

The endo ring pucker disfavors α-helix and polyproline II (PPII) conformations and promotes more extended peptide structures. nih.govnih.gov This contrasts with 4R-substituted prolines, which tend to stabilize the PPII helix. nih.gov The endo pucker is also strongly associated with a greater propensity for a cis amide bond preceding the proline residue. scispace.comnih.gov This cis/trans isomerization is a critical determinant of protein folding and function. nih.govtemple.edu

Studies on various 4S-substituted prolines have shown that they can induce specific turn structures, such as the δ conformation found in β-turns. nih.gov The conformational effects of these modifications can propagate beyond the immediate proline residue, influencing the structure of the entire peptide. scispace.com

Table 1: Conformational Preferences of 4-Substituted Prolines

| 4-Position Substituent Stereochemistry | Preferred Ring Pucker | Favored Peptide Conformations | Amide Bond Preference |

| 4S (with electron-withdrawing group) | endo | Extended, β-turns | Increased cis preference |

| 4R (with electron-withdrawing group) | exo | α-helix, PPII | Stabilized trans |

| 4S (with sterically demanding group) | exo | α-helix, PPII | Stabilized trans |

| 4R (with sterically demanding group) | endo | Extended, β-turns | Increased cis preference |

This table summarizes the general conformational trends observed for 4-substituted prolines based on the stereochemistry and nature of the substituent. The ivDde group on this compound contributes to these effects.

Electronic Effects of the ivDde Group on Reactivity and Selectivity

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is an orthogonal protecting group for amines, crucial for the synthesis of complex peptides. sigmaaldrich.comresearchgate.net Its electronic properties play a significant role in its reactivity and the selectivity of its removal. The ivDde group is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine (B6355638) in DMF) and acidic conditions for cleavage from the resin (e.g., TFA), but it is selectively cleaved by hydrazine (B178648). sigmaaldrich.comresearchgate.netmerckmillipore.com

The electron-withdrawing nature of the dione (B5365651) system within the ivDde group influences the nucleophilicity of the protected amine. This electronic effect contributes to its stability during peptide synthesis. The removal of the ivDde group with hydrazine proceeds via a mechanism that results in a chromophoric indazole derivative, which allows for spectrophotometric monitoring of the deprotection reaction. sigmaaldrich.com

Compared to the related Dde group, the ivDde group is more robust and less prone to intramolecular migration, a side reaction that can lead to scrambling of the protecting group's position within the peptide chain. sigmaaldrich.comresearchgate.netnih.gov However, the increased stability of the ivDde group can sometimes make its removal more challenging, particularly in sterically hindered or aggregated peptide sequences. sigmaaldrich.combiotage.com

Computational Modeling of Peptide Folding and Dynamics Incorporating Modified Proline

Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT), are powerful tools for investigating the structural and dynamic consequences of incorporating modified proline residues like this compound into peptides. temple.edunih.govnih.govresearchgate.net

DFT calculations can be employed to analyze the electronic structure of the modified proline and to quantify the energetic contributions of various interactions, such as hyperconjugation, that stabilize specific ring puckers. nih.govacs.org These computational approaches, when combined with experimental data from techniques like NMR spectroscopy, provide a detailed, atomic-level understanding of how (2S,4S)-4-substituted prolines dictate peptide structure and folding pathways. nih.govnsf.gov

Stereochemical Implications of the (2S,4S) Configuration on Peptide Structure and Function

The (2S,4S) stereochemistry of the proline derivative is a critical determinant of its influence on peptide structure and, consequently, its biological function. The defined spatial arrangement of the substituents on the pyrrolidine ring directly dictates the preferred ring pucker and the resulting main-chain torsion angles (φ, ψ, and ω). scispace.comnih.gov

As established, the (2S,4S) configuration, particularly with an electron-withdrawing group at the 4-position, promotes an endo ring pucker. nih.govnih.gov This conformational bias can be strategically employed to induce specific structural motifs in peptides. For instance, the stabilization of β-turns can be crucial for the activity of many biologically active peptides, including those involved in protein-protein interactions. smolecule.comnih.gov

In contrast, the (2S,4R) diastereomer favors an exo ring pucker, which stabilizes the polyproline II (PPII) helix, a conformation important for collagen stability and various signaling processes. nih.govnih.govnih.gov Therefore, the choice between the (2S,4S) and (2S,4R) isomers of a 4-substituted proline allows for the rational design of peptides with distinct and predictable three-dimensional structures. This stereochemical control is a powerful tool in medicinal chemistry and materials science for developing peptides with enhanced stability, specific binding affinities, or novel self-assembling properties. nih.govsemanticscholar.org

Emerging Research Directions and Future Perspectives for 2s,4s Fmoc Pro 4 Nh Ivdde Oh

Development of Novel Deprotection Strategies

The selective removal of the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is critical for the utility of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH. While the standard method using a dilute solution of hydrazine (B178648) in a solvent like N,N-dimethylformamide (DMF) is widely employed, research continues to focus on optimizing this process and finding viable alternatives. sigmaaldrich.combiotage.com

The primary challenge with the standard hydrazine-based deprotection is achieving complete removal of the ivDde group without affecting other protecting groups or the peptide backbone. biotage.comiris-biotech.de Incomplete deprotection can terminate the planned synthetic route or lead to a mixture of products that are difficult to separate. Research has shown that factors such as hydrazine concentration, reaction time, and the number of treatments can significantly impact deprotection efficiency. biotage.com For instance, increasing the hydrazine concentration from 2% to 4% has been shown to improve removal, though this must be balanced against potential side reactions and instrument compatibility. biotage.com The sterically demanding nature of the ivDde group, while making it more stable to premature cleavage during Fmoc deprotection compared to the related Dde group, can also make its complete removal more challenging in certain peptide sequences. iris-biotech.depeptide.com

To address these limitations, novel deprotection strategies are an active area of investigation. One promising alternative involves the use of hydroxylamine (B1172632) hydrochloride with an imidazole (B134444) base in N-methylpyrrolidone (NMP). peptide.com This method offers the significant advantage of selectively removing Dde-type groups in the presence of Fmoc groups, enhancing the orthogonal protection scheme. peptide.com Further research is aimed at identifying new reagents and conditions that offer faster reaction kinetics, milder conditions, and greater compatibility with a wider range of peptide sequences and functionalities.

| Deprotection Method | Reagents | Typical Conditions | Advantages | Challenges |

| Standard Hydrazinolysis | 2-4% Hydrazine monohydrate in DMF | 3-10 minutes, repeated 2-3 times at room temperature sigmaaldrich.com | Well-established, effective for many sequences. | Can be slow or incomplete for some peptides; potential for side reactions at higher concentrations. biotage.compeptide.com |

| Hydroxylamine-based Cleavage | Hydroxylamine hydrochloride, Imidazole in NMP | 30-60 minutes at room temperature peptide.com | Orthogonal to Fmoc group. | Less commonly used, may require optimization for specific sequences. |

Exploration of Alternative Reactivity Modes for the 4-Amino Moiety

Once the ivDde group is removed, the liberated 4-amino group on the proline ring becomes a versatile chemical handle for a wide array of modifications. Current applications primarily use this amine as a nucleophile for acylation to create branched peptides or to attach reporter molecules. However, future research is geared towards exploring the full synthetic potential of this functional group.

The "proline editing" strategy exemplifies this trend, where a 4-hydroxyproline (B1632879) residue incorporated into a peptide is chemically modified post-synthesis. nih.gov This concept can be extended to the 4-amino group of the proline derivative. After ivDde deprotection, the amino group can be subjected to a variety of chemical transformations beyond simple acylation. These include:

Reductive amination to install diverse alkyl groups.

Conjugate additions to introduce new functionalities.

Participation in cyclization reactions to create constrained peptidomimetics. acs.org

Conversion to other functional groups , such as azides for bioorthogonal chemistry. nih.gov

This approach allows for the late-stage diversification of peptides, enabling the synthesis of analogues with varied steric and electronic properties from a single peptide precursor. nih.govethz.ch The 4-aminoproline scaffold itself is a key component in designing peptidomimetics that can modulate protein-protein interactions or target specific receptors, such as integrins. acs.orgmdpi.com Exploring these alternative reactivity modes will significantly expand the molecular diversity achievable using this compound.

| Modification Type | Reagents/Reaction | Resulting Functionality | Potential Application |

| Acylation | Activated carboxylic acids, acid chlorides | Amide bond | Branched peptides, attachment of labels. nih.gov |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Modifying electronic properties, drug scaffolds. |

| Alkylation (Reductive Amination) | Aldehydes/Ketones, reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary amine | Introducing diverse side chains. nih.gov |

| Arylation | Aryl halides, palladium catalyst | Arylamine | Creating novel structural motifs. acs.org |

| Conversion to Azide (B81097) | Diazotizing agent | Azide | Bioorthogonal "click" chemistry. nih.gov |

Integration into Advanced Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery and materials science, and this compound is ideally suited for this purpose. nih.govnih.gov The orthogonality of the Fmoc and ivDde protecting groups is the key feature that enables its use in constructing complex and diverse peptide libraries. nih.govoup.com

The "split-mix" synthesis method is a cornerstone of combinatorial library construction. nih.gov In this approach, a solid support resin is divided into multiple portions, a different amino acid is coupled to each portion, and then all portions are recombined. By repeating this process, vast libraries of unique peptide sequences can be generated. The inclusion of this compound allows for the introduction of a site for specific modification. After the main peptide chain is assembled using standard Fmoc chemistry, the ivDde group can be selectively removed from the entire library. sigmaaldrich.com The library can then be split again, and a diverse set of building blocks (e.g., different carboxylic acids, fluorophores, or small molecules) can be coupled to the newly exposed 4-amino group. nih.govgoogle.com

This strategy facilitates the creation of libraries where one position is held constant with a modified proline, while the surrounding sequence varies, or where the sequence is constant and the modification at the proline-4-position varies. Such libraries are invaluable for structure-activity relationship (SAR) studies, allowing researchers to systematically probe how modifications at a specific site influence a peptide's biological activity or binding affinity. nih.gov

Role in the Design of Next-Generation Peptide-Based Probes and Research Tools

The ability to introduce a unique functional group at a specific, conformationally constrained position within a peptide makes this compound an essential building block for developing sophisticated research tools. nih.gov The 4-amino position of the proline ring serves as an ideal attachment point for probes that can report on molecular interactions or cellular environments.

Future applications will see this compound used to incorporate an expanding range of functionalities:

Spectroscopic Probes: Attaching environmentally sensitive fluorophores to the 4-amino group can create probes to study protein folding or binding events in real-time.

Bioorthogonal Handles: The 4-amino group can be converted into functionalities like azides or alkynes. nih.gov These groups allow for highly specific "click" chemistry reactions, enabling peptides to be conjugated to surfaces, imaging agents, or other biomolecules in complex biological mixtures. nih.gov

NMR Probes: The introduction of atoms with useful NMR properties, such as ¹⁹F, at the 4-position can provide precise structural information about peptide conformation and binding interfaces. nih.gov

Affinity Labels: Reactive groups can be installed to facilitate covalent capture of binding partners, helping to identify and characterize protein-protein interactions. rsc.org

By using the proline scaffold, these probes can be placed in a structurally defined context, which is often critical for their function and for interpreting the data they provide. nih.govrsc.org

Potential for Automation and Microfluidic Synthesis Applications

The future of peptide synthesis lies in increasing speed, efficiency, and automation. bohrium.comrsc.org Solid-phase peptide synthesis (SPPS) is already highly amenable to automation, and the chemical steps involved in using this compound—including coupling and deprotection—are compatible with existing automated synthesizers. rsc.org

More advanced are microfluidic systems, which perform chemical reactions on a chip in miniaturized volumes. utoronto.canih.gov These platforms offer significant advantages, including drastically reduced consumption of expensive reagents (like protected amino acids), faster reaction times due to efficient mixing and heat transfer, and the potential for high-throughput parallel synthesis. utoronto.calcsciences.com The synthesis of peptide libraries and modified peptides using building blocks like this compound is a prime candidate for this technology. An automated microfluidic system could perform the entire synthesis, including the selective ivDde deprotection and subsequent modification, in a fraction of the time and with minimal waste compared to conventional methods. rsc.orgutoronto.ca The integration of this versatile building block with next-generation automated and microfluidic platforms will accelerate the discovery and development of new peptide-based therapeutics and research tools. bohrium.comlcsciences.com

Q & A

Basic Research Questions

Q. How is (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH synthesized, and what purification methods are recommended for ensuring high purity in peptide synthesis?

- Methodological Answer : The synthesis involves introducing the ivDde (iminodiacetic acid divinyl ether) protecting group at the 4-position of cis-4-hydroxyproline, followed by Fmoc protection of the α-amine. Orthogonal protection strategies are critical: the ivDde group is stable under basic Fmoc deprotection conditions (20% piperidine/DMF) but cleaved selectively with 2% hydrazine in DMF . Purification typically employs reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA). LC-MS is essential for verifying molecular weight and purity (>98% by analytical HPLC) .

Q. What is the role of the ivDde group in orthogonal protection strategies during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The ivDde group enables selective deprotection of the 4-amino side chain while retaining the Fmoc-protected α-amine. This orthogonality is critical for introducing post-translational modifications (e.g., fluorophores or biotin) at specific stages of peptide assembly. For example, after Fmoc-SPPS completion, ivDde is removed under mild hydrazine conditions (pH ~4.5, 30 min), allowing subsequent coupling of functional groups without disturbing the peptide backbone .

Q. How does this compound influence peptide secondary structure during synthesis?

- Methodological Answer : Proline derivatives with 4-substituents alter backbone dihedral angles, favoring polyproline type II (PPII) helices or β-turn conformations. Circular dichroism (CD) spectroscopy at 190–250 nm can monitor structural changes. For instance, cis-4-substituted prolines (e.g., 4-fluoro-Pro) stabilize PPII helices in model peptides like (Pro)n sequences, while trans isomers may disrupt this structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.